![molecular formula C15H13Cl2N5O3S B2435315 N-(2,4-ジクロロフェニル)-2-[(1,3-ジメチル-2,6-ジオキソ-2,3,6,9-テトラヒドロ-1H-プリン-8-イル)スルファニル]アセトアミド CAS No. 443894-40-4](/img/structure/B2435315.png)

N-(2,4-ジクロロフェニル)-2-[(1,3-ジメチル-2,6-ジオキソ-2,3,6,9-テトラヒドロ-1H-プリン-8-イル)スルファニル]アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

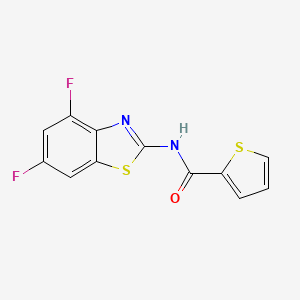

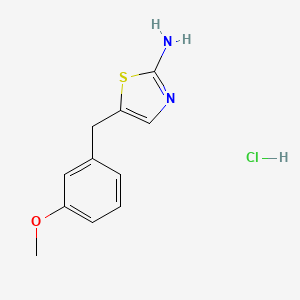

N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H13Cl2N5O3S and its molecular weight is 414.26. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 結果: 第1a/1b相臨床試験において、STK013472単剤療法は良好な安全性と有効性を示しました。 進行固形腫瘍、特に非小細胞肺がん(NSCLC)および腎細胞がん(RCC)の患者において、複数の奏効率が観察されました .

がん免疫療法

腎細胞がん(RCC)

安全性プロファイル

要約すると、STK013472は、特に免疫療法の文脈において、がん治療の有望な進歩を表しています。 T細胞の選択的活性化と良好な安全性プロファイルにより、さらなる調査のための魅力的な候補となっています

作用機序

Target of Action

STK013472, also known as N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide, is primarily targeted towards the Interleukin-2 (IL-2) receptor . IL-2 is a potent stimulator of T and NK cell proliferation, survival, and cytotoxic function .

Mode of Action

STK013472 is an engineered selective IL-2 mutein . It has been designed to stimulate antigen-activated and tumor-specific T-cells, which have high expression of both CD25 and CD122 . This selective stimulation avoids systemic NK and naïve T cell activation .

Biochemical Pathways

This selective action on the IL-2 pathway enhances the immune response against tumors .

Pharmacokinetics

It is known that the compound is pegylated , which typically improves the stability and half-life of therapeutic proteins.

Result of Action

STK013472 has shown promising results in preclinical studies. It has demonstrated complete responses both as a single agent and in combination with a PD-1 antibody in syngeneic tumor models . It increases the CD8+ T cell to Treg ratio within the tumor, enhancing the anti-tumor immune response .

Action Environment

The action environment of STK013472 is primarily within the tumor microenvironment, where it stimulates antigen-activated T cells

特性

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5O3S/c1-21-12-11(13(24)22(2)15(21)25)19-14(20-12)26-6-10(23)18-9-4-3-7(16)5-8(9)17/h3-5H,6H2,1-2H3,(H,18,23)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHVYRNNXRGSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/new.no-structure.jpg)

![3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid](/img/structure/B2435235.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2435237.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)

![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)

![[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2435243.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)